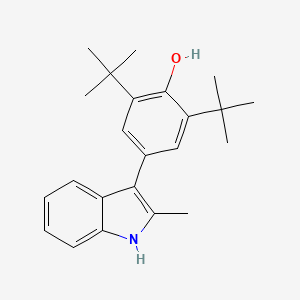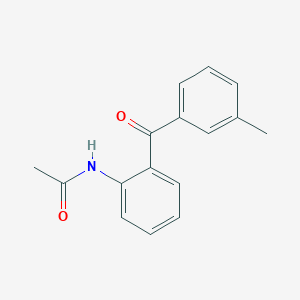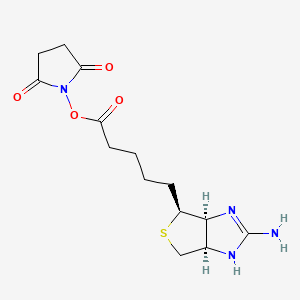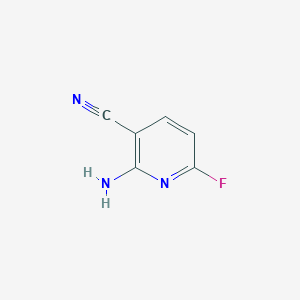
3-Pyridinecarbonitrile, 2-amino-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-amino-6-fluoro- is a fluorinated pyridine derivative with the molecular formula C6H4FN3. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a nitrile group at the 3-position of the pyridine ring. It is a valuable building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-fluoro- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated pyridine precursor. For example, starting with 2,6-difluoropyridine, the amino group can be introduced at the 2-position through a substitution reaction with ammonia or an amine under appropriate conditions. The nitrile group can then be introduced at the 3-position using a cyanation reaction with a suitable cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonitrile, 2-amino-6-fluoro- typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or acidic medium is often employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Reduction: 3-Pyridinecarbonitrile, 2-amino-6-aminopyridine.
Oxidation: 3-Pyridinecarbonitrile, 2-nitro-6-fluoro-.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-amino-6-fluoro- has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials, including aggregation-induced emission molecules and phosphorescent dyes.
Biochemistry: It is employed in bioorthogonal chemistry for the preparation of tetrazines, which are useful in bioconjugation and imaging studies.
Chemical Synthesis: As a versatile building block, it is utilized in the synthesis of various heterocyclic compounds and functionalized pyridines.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-6-fluoro- depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, when attached to pharmaceutical compounds, it can enhance binding affinity to glutamate receptors, thereby influencing neurotransmission in the central nervous system. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A similar compound with a fluorine atom at the 3-position and a nitrile group at the 2-position.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A pyridine derivative with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 5-position.
3-Pyridinecarbonitrile: A simpler pyridine derivative with only a nitrile group at the 3-position.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-6-fluoro- is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino and a fluorine group on the pyridine ring allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
86724-79-0 |
|---|---|
Formule moléculaire |
C6H4FN3 |
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
2-amino-6-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) |
Clé InChI |
KZPMOZCQPOMBJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




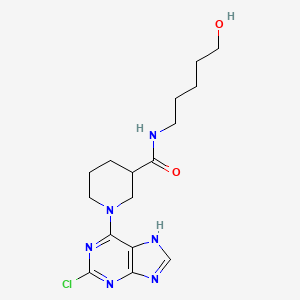
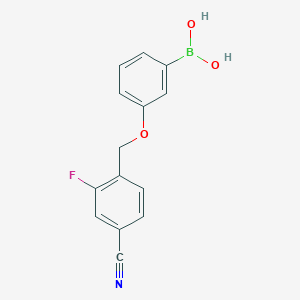
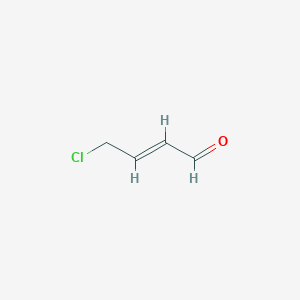

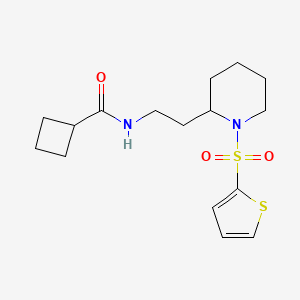
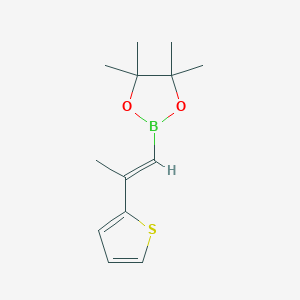
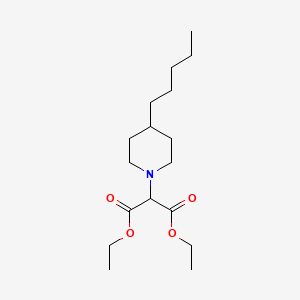
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
